molecular formula C17H11FN4O2S3 B11364278 N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11364278
M. Wt: 418.5 g/mol
InChI Key: WVPUSGQAPISFHI-UHFFFAOYSA-N
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Description

N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, including thiadiazole, oxazole, and thiophene, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiadiazole ring, followed by the introduction of the oxazole and thiophene rings through various coupling reactions. Key reagents used in these steps include 4-fluorobenzyl chloride, thiourea, and thiophene-2-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Properties

Molecular Formula

C17H11FN4O2S3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H11FN4O2S3/c18-11-5-3-10(4-6-11)9-26-17-21-20-16(27-17)19-15(23)12-8-13(24-22-12)14-2-1-7-25-14/h1-8H,9H2,(H,19,20,23)

InChI Key

WVPUSGQAPISFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)F

Origin of Product

United States

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